molecular formula C10H8BrIN2 B7893618 1-(3-Bromobenzyl)-4-iodo-1H-pyrazole

1-(3-Bromobenzyl)-4-iodo-1H-pyrazole

Cat. No.: B7893618
M. Wt: 362.99 g/mol
InChI Key: SKDASMGBCDUSPW-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by a 3-bromobenzyl group at the 1-position and an iodine atom at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₈BrIN₂ (molecular weight: 362.99 g/mol). This compound is primarily utilized in medicinal chemistry and materials science due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the iodine substituent. The 3-bromobenzyl moiety enhances lipophilicity, which can influence pharmacokinetic properties in drug design.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDASMGBCDUSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For instance, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrazole oxides.

Common Reagents and Conditions:

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

Major Products: The major products formed depend on the specific reactions. For example, in a Suzuki coupling, the product would be a new pyrazole derivative with an aryl group replacing the iodine atom.

Scientific Research Applications

1-(3-Bromobenzyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, helping to elucidate biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 1-(3-Bromobenzyl)-4-iodo-1H-pyrazole exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of bromobenzyl (3- vs. 4-) significantly impacts steric and electronic profiles.
  • Functional Groups : The presence of an aldehyde (e.g., in 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde) introduces reactive sites for further derivatization, unlike the parent compound.

Spectroscopic and Physical Properties

  • ¹H NMR : The 3-bromobenzyl group in the target compound would show distinct aromatic proton splitting (δ ~7.2–7.5 ppm) compared to the 4-bromo isomer (δ ~7.5–7.7 ppm).
  • Melting Points : Halogen positioning influences melting behavior. For example, 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde melts at 94.7–95.2°C, whereas 1-(4-Bromobenzyl)-4-iodo-1H-pyrazole analogs are likely higher due to symmetry.

Patent and Industrial Relevance

  • Patent Applications : European Patent EP 3768669 B1 describes methods for synthesizing 1-substituted 4-iodo-1H-pyrazoles, emphasizing their utility in pharmaceutical intermediates.
  • Biological Potential: Pyrazole-thiazole hybrids (e.g., ) show structural similarities but differ in bioactivity due to heterocyclic fusion.

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